molecular formula C21H18FN5O3S B2858127 N-(2,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-76-6

N-(2,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2858127
CAS No.: 852374-76-6
M. Wt: 439.47
InChI Key: LBHPWPGMTLSQDW-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18FN5O3S and its molecular weight is 439.47. The purity is usually 95%.
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Biological Activity

N-(2,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

  • A triazolopyridazine core : This core structure is known for its diverse biological activities.
  • Fluorophenyl group : Enhances the compound's binding affinity and stability.
  • Dimethoxyphenyl moiety : Contributes to solubility and overall stability.

The IUPAC name for this compound is this compound. Its molecular formula is C_{21}H_{18}F_{N}_{5}O_{3}S, with a molecular weight of approximately 425.46 g/mol .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The triazole moiety is known to inhibit specific enzymes such as cyclooxygenase (COX) and phosphodiesterases (PDEs), which are crucial in inflammatory processes .
  • Receptor Modulation : The compound may modulate receptor activity involved in neurotransmission and other physiological processes .

Antimicrobial Activity

Research indicates that compounds containing triazole structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Efficacy : Compounds similar to this compound have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .

Anticancer Activity

The triazolopyridazine scaffold has been linked to anticancer properties:

  • Cell Proliferation Inhibition : Studies demonstrate that derivatives of this compound can inhibit cell proliferation in several cancer cell lines by inducing apoptosis .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the triazole and pyridazine rings significantly influence the biological activity of the compound. For example:

  • Substituents on the phenyl groups can enhance or diminish activity depending on their electronic and steric properties .

Case Studies

  • In Vitro Studies : A study investigated the antibacterial properties of related triazole compounds against resistant strains of bacteria. The results indicated that compounds with similar structures exhibited potent activity against multi-drug resistant strains .
  • In Vivo Models : In animal models of inflammation and cancer, derivatives showed promising results in reducing tumor size and inflammation markers compared to control groups .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3S/c1-29-15-6-7-16(17(11-15)30-2)23-19(28)12-31-20-9-8-18-24-25-21(27(18)26-20)13-4-3-5-14(22)10-13/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHPWPGMTLSQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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